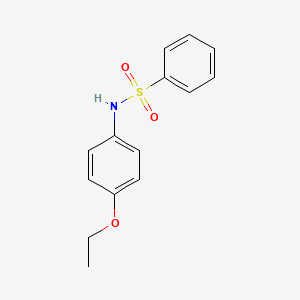

N-(4-Ethoxyphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

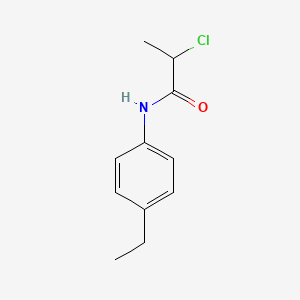

“N-(4-Ethoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O3S . It has a molecular weight of 292.36 .

Synthesis Analysis

While specific synthesis methods for “N-(4-Ethoxyphenyl)benzenesulfonamide” were not found, a related compound, N-(4-halo-2-nitrophenyl)benzenesulfonamide, has been synthesized through the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .Molecular Structure Analysis

The molecular structure of “N-(4-Ethoxyphenyl)benzenesulfonamide” consists of a benzenesulfonamide core with an ethoxyphenyl group attached .Physical And Chemical Properties Analysis

“N-(4-Ethoxyphenyl)benzenesulfonamide” has a density of 1.3±0.1 g/cm3, a boiling point of 485.4±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 78.5±0.4 cm3, a polar surface area of 90 Å2, and a molar volume of 221.3±3.0 cm3 .Scientific Research Applications

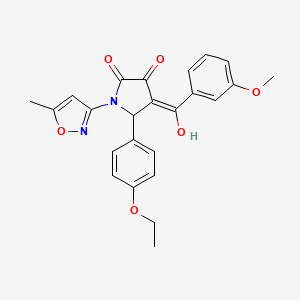

Conformation and Assembly in Crystal Structures

N-(4-Ethoxyphenyl)benzenesulfonamide and its derivatives have been studied for their role in influencing molecular conformations and crystal structures. One study focused on two arylsulfonamide para-alkoxychalcones, including N-(4-Ethoxyphenyl)benzenesulfonamide, demonstrating how the addition of a methylene group affects the conformation and crystal packing, influencing hydrogen bonding and other intermolecular interactions (Castro et al., 2013).

Antiproliferative Activity

Research has also explored the antiproliferative properties of N-(4-Ethoxyphenyl)benzenesulfonamide derivatives. A study synthesized various derivatives and assessed their in vitro antiproliferative activity against different tumor cell lines. This research contributes to the understanding of structure-activity relationships in developing potential anticancer agents (Motavallizadeh et al., 2014).

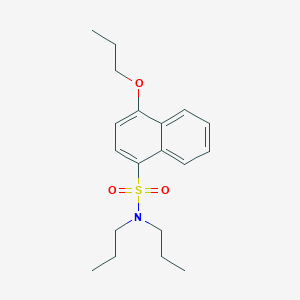

Endothelin Receptor Antagonism

The compound has been studied as part of a series of biphenylsulfonamides for its role as an endothelin-A (ETA) selective antagonist. This research is significant for understanding how molecular modifications can enhance binding and functional activity, with potential applications in treating conditions influenced by endothelin, such as cardiovascular diseases (Murugesan et al., 1998).

Neuroprotective Properties

Some derivatives of N-(4-Ethoxyphenyl)benzenesulfonamide have been studied for their neuroprotective properties, particularly in the context of preventing subarachnoid hemorrhage-induced cerebral vasospasm. This research explores the effectiveness of oral treatment with specific endothelin receptor antagonists, highlighting potential therapeutic applications for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

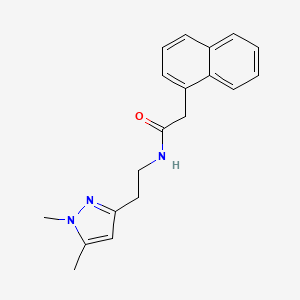

Antibacterial Properties

A study on benzenesulfonamides derived from N-(4-Ethoxyphenyl)benzenesulfonamide revealed their potential as antibacterial agents, particularly against Escherichia coli. This research is crucial for the development of new therapeutic agents with less cytotoxicity (Abbasi et al., 2019).

properties

IUPAC Name |

N-(4-ethoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-2-18-13-10-8-12(9-11-13)15-19(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTPGMUKYNLRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethoxyphenyl)benzenesulfonamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)

![acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate](/img/structure/B2671917.png)

![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)

![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671924.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2671926.png)